molecular formula C17H20N4O3 B11423647 N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11423647
M. Wt: 328.4 g/mol
InChI Key: UZQCLSZPIUAFRI-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure reveals its fascinating properties. Let’s break it down:

    N-[3-(1H-imidazol-1-yl)propyl]: This part contains an imidazole ring (a five-membered heterocycle with two nitrogen atoms) attached to a propyl group.

    3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Here, we have an oxazole ring (another five-membered heterocycle) fused with a phenyl group and a carboxamide.

Preparation Methods

Synthetic Routes::

    Imidazole Synthesis: Imidazole can be synthesized via various methods, including the Debus-Radziszewski reaction or the Knorr synthesis. These routes involve cyclization of appropriate precursors to form the imidazole ring.

    Oxazole Formation: The oxazole ring can be prepared through cyclization of α-amino acids or by condensation of α-hydroxy acids with amidines.

Industrial Production:: The industrial production of this compound likely involves efficient synthetic pathways to achieve high yields.

Chemical Reactions Analysis

    Oxidation/Reduction: The compound may undergo redox reactions due to its functional groups.

    Substitution: The carboxamide group can participate in substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃) may be involved.

    Major Products: These reactions could yield derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicine: Investigate its potential as an antitumor, anti-inflammatory, or antiviral agent.

    Chemistry: Explore its reactivity in organic synthesis.

    Biology: Study its interactions with cellular targets.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by the compound.

    Pathways: Investigate signaling pathways modulated by this molecule.

Comparison with Similar Compounds

    Uniqueness: Highlight what sets this compound apart.

    Similar Compounds: Explore related structures (e.g., other imidazole or oxazole derivatives).

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H20N4O3/c1-23-15-6-3-2-5-13(15)14-11-16(24-20-14)17(22)19-7-4-9-21-10-8-18-12-21/h2-3,5-6,8,10,12,16H,4,7,9,11H2,1H3,(H,19,22)

InChI Key

UZQCLSZPIUAFRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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